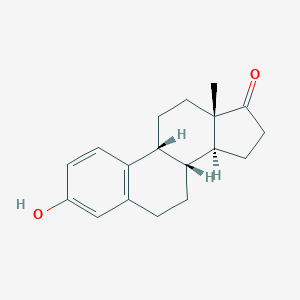
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. Estrone is a weak estrogen compared to estradiol and estriol, but it plays a crucial role in the biosynthesis of these more potent estrogens. This compound is characterized by its unique structural configuration, which includes a hydroxyl group at the third position and a ketone group at the seventeenth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one typically involves the irradiation of corresponding 9alpha,10beta steroids with filtered ultraviolet light. This method is used to prepare 9beta,10alpha-5,7-diene steroids, which are intermediates in the synthesis of pharmacologically interesting compounds . The reaction conditions often include the use of an indium lamp for ultraviolet light irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar irradiation techniques. The availability of raw materials such as ergosterol, pregnenolone, and progesterone is crucial for the preparation of 9beta,10alpha-5,7-diene steroids .
Analyse Des Réactions Chimiques
Types of Reactions: (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the steroid structure to achieve desired pharmacological properties.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Substitution: Substitution reactions often involve the use of halogenating agents like iodine (I2) and bromine (Br2).
Major Products: The major products formed from these reactions include various estrone derivatives, which are used in further synthetic applications .
Applications De Recherche Scientifique
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds.
Biology: It is used in studies related to estrogen receptor interactions and hormonal regulation.
Medicine: this compound and its derivatives are investigated for their potential in hormone replacement therapy and cancer treatment
Industry: It is used in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the female reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (ERE) on DNA, leading to the transcription of estrogen-responsive genes . This mechanism is similar to that of other estrogens, but the specific structural configuration of this compound may influence its binding affinity and potency.
Comparaison Avec Des Composés Similaires
Estrone: A weak estrogen that serves as a precursor to estradiol and estriol.
Estradiol: The most potent estrogen, with a higher binding affinity for estrogen receptors.
Estriol: A weak estrogen primarily produced during pregnancy.
Uniqueness of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one: this compound is unique due to its specific structural configuration, which includes a beta-orientation at the ninth position. This configuration may influence its biological activity and interaction with estrogen receptors, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
1225-03-2 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1 |
Clé InChI |
DNXHEGUUPJUMQT-DFGXFYAUSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















